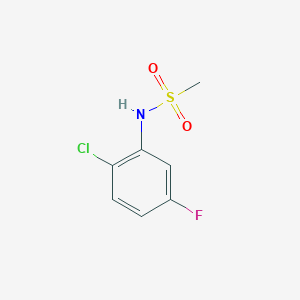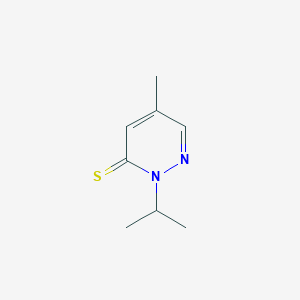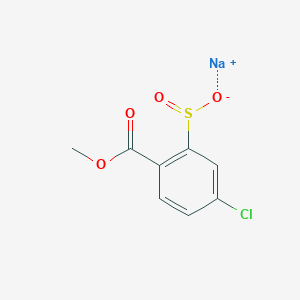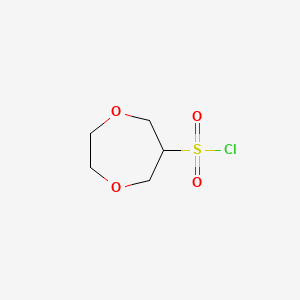
1,4-Dioxepane-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxepane-6-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxepane-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
1,4-Dioxepane+Chlorosulfonic Acid→1,4-Dioxepane-6-sulfonyl chloride+HCl
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality .
化学反应分析
Types of Reactions
1,4-Dioxepane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as pyridine.
Thiols: React to form sulfonate thioesters, often using a base to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
科学研究应用
1,4-Dioxepane-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,4-dioxepane-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
Benzenesulfonyl Chloride: Another sulfonyl chloride compound, but with a benzene ring instead of a dioxepane ring.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group.
Tosyl Chloride: Contains a toluene group and is commonly used in organic synthesis.
Uniqueness
1,4-Dioxepane-6-sulfonyl chloride is unique due to its dioxepane ring structure, which imparts different reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the dioxepane ring is advantageous .
属性
分子式 |
C5H9ClO4S |
|---|---|
分子量 |
200.64 g/mol |
IUPAC 名称 |
1,4-dioxepane-6-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2 |
InChI 键 |
ASYBOYQKELGOJS-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(CO1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



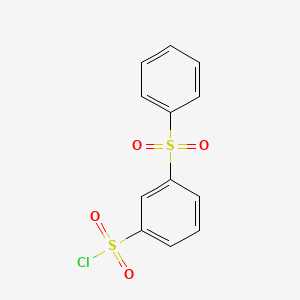
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)
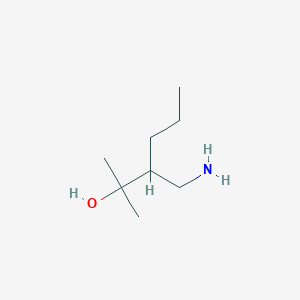
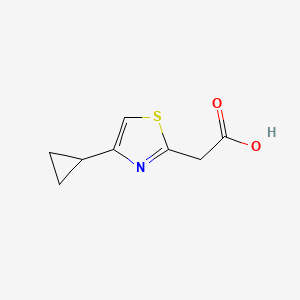
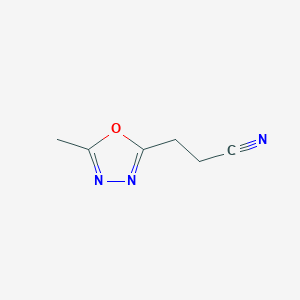
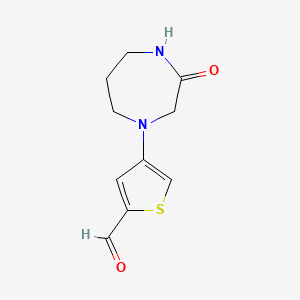
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
